molecular formula C10H15BrN2 B13900288 2-bromo-N-pentylpyridin-4-amine

2-bromo-N-pentylpyridin-4-amine

Cat. No.: B13900288
M. Wt: 243.14 g/mol
InChI Key: XIIBOOSUUXSEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-pentylpyridin-4-amine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position and a pentylamine group at the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-pentylpyridin-4-amine typically involves the bromination of pyridine derivatives followed by the introduction of the pentylamine group. One common method is the bromination of pyridin-4-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting 2-bromo-pyridin-4-amine can then be reacted with pentylamine under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-pentylpyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-bromo-N-pentylpyridin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-pentylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the pentylamine group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylpyridin-4-amine
  • 2-bromo-N-ethylpyridin-4-amine
  • 2-bromo-N-propylpyridin-4-amine
  • 2-bromo-N-butylpyridin-4-amine

Uniqueness

2-bromo-N-pentylpyridin-4-amine is unique due to the presence of the pentylamine group, which can influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, the pentyl group may enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties .

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

2-bromo-N-pentylpyridin-4-amine

InChI

InChI=1S/C10H15BrN2/c1-2-3-4-6-12-9-5-7-13-10(11)8-9/h5,7-8H,2-4,6H2,1H3,(H,12,13)

InChI Key

XIIBOOSUUXSEPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=NC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.